2-Methyl-4-((tetrahydro-2H-thiopyran-4-yl)oxy)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
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Overview
Description
2-Methyl-4-((tetrahydro-2H-thiopyran-4-yl)oxy)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a complex organic compound that features a unique combination of a cyclopenta[d]pyrimidine core and a tetrahydro-2H-thiopyran-4-yl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-((tetrahydro-2H-thiopyran-4-yl)oxy)-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-((tetrahydro-2H-thiopyran-4-yl)oxy)-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: H2O2, KMnO4
Reducing agents: LiAlH4, sodium borohydride (NaBH4)
Nucleophiles: Halides, alkox
Properties
IUPAC Name |
2-methyl-4-(thian-4-yloxy)-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-9-14-12-4-2-3-11(12)13(15-9)16-10-5-7-17-8-6-10/h10H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXROUIFSZUYWPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)OC3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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